[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride
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Overview
Description
[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride is a complex organic compound that features a thiazole ring fused with a pyridine ring and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride typically involves multi-step organic synthesis. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate pathways that protect neurons from damage .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyridine fused ring system and exhibit comparable biological activities.
Imidazo[4,5-c]pyridines: These compounds have a similar fused ring structure and are known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of [2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride lies in its specific combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H22ClN3O2S |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
[2-(aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-3-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21N3O2S.ClH/c1-10-5-12-13(9-23-15(12)6-11(10)2)18(22)21-4-3-16-14(8-21)20-17(7-19)24-16;/h5-6,13H,3-4,7-9,19H2,1-2H3;1H |
InChI Key |
WMTJNDHJEICDKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OCC2C(=O)N3CCC4=C(C3)N=C(S4)CN.Cl |
Origin of Product |
United States |
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